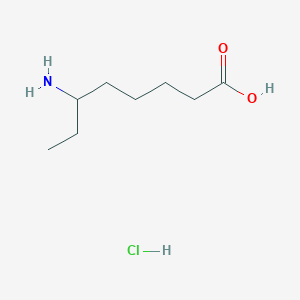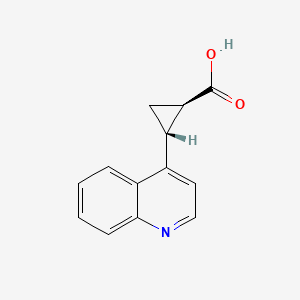
6-aminooctanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-aminooctanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a derivative of octanoic acid, where an amino group is attached to the sixth carbon atom, and it is present in its hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-aminooctanoic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of a halogenated carboxylic acid ester with a metal cyanate in the presence of an alcohol, followed by acidic saponification of the resulting urethane carbonic acid . Another method involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, halogenation, and subsequent reactions to introduce the amino group and form the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
6-aminooctanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 6-aminooctanoic acid, such as oxo derivatives, alcohol derivatives, and substituted amino acids.
Applications De Recherche Scientifique
6-aminooctanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of peptides and proteins.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-aminooctanoic acid hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes that bind to amino acid residues, such as proteolytic enzymes like plasmin . This inhibition can prevent the breakdown of fibrin, making it useful in controlling bleeding disorders.
Comparaison Avec Des Composés Similaires
6-aminooctanoic acid hydrochloride can be compared with other similar compounds, such as:
6-aminohexanoic acid:
6-aminocaproic acid: Another derivative of lysine, used in similar applications as this compound.
The uniqueness of this compound lies in its specific structure and the presence of the amino group at the sixth carbon, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-aminooctanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-7(9)5-3-4-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIINLBRDPNMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-29-7 |
Source


|
| Record name | 6-aminooctanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2570388.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2570390.png)


![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide](/img/structure/B2570396.png)
![2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2570397.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2570405.png)
![1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine](/img/structure/B2570407.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2570410.png)
![ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2570411.png)
